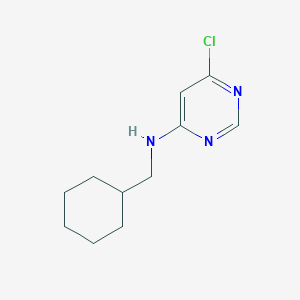![molecular formula C16H27N B1488270 (3,3-ジメチルブタン-2-イル)[(2,4,6-トリメチルフェニル)メチル]アミン CAS No. 1921261-81-5](/img/structure/B1488270.png)
(3,3-ジメチルブタン-2-イル)[(2,4,6-トリメチルフェニル)メチル]アミン
概要
説明
(3,3-Dimethylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine: is a complex organic compound characterized by its unique structure, which includes a 3,3-dimethylbutan-2-yl group and a (2,4,6-trimethylphenyl)methyl group attached to an amine functional group
科学的研究の応用
(3,3-Dimethylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine: has several scientific research applications, including:
Chemistry: : Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Explored for its therapeutic potential in drug development and as a lead compound for new medications.
Industry: : Utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine typically involves multiple steps, starting with the preparation of the core structures. One common approach is to first synthesize the 3,3-dimethylbutan-2-yl group and the (2,4,6-trimethylphenyl)methyl group separately, followed by their combination through amination reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as catalytic reactions and high-pressure reactions might be employed to optimize the synthesis process.
化学反応の分析
(3,3-Dimethylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: : Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: : Substitution reactions can occur at the amine group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Various alkyl halides and amines can be used as reagents for substitution reactions.
Major Products Formed
Oxidation: : Ketones, alcohols, and carboxylic acids.
Reduction: : Amines and alcohols.
Substitution: : Different amine derivatives.
作用機序
The mechanism by which (3,3-Dimethylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological system and the desired outcome.
類似化合物との比較
(3,3-Dimethylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine: can be compared to other similar compounds, such as:
3,3-Dimethylbutan-2-ylamine: : Similar core structure but lacks the (2,4,6-trimethylphenyl)methyl group.
(2,4,6-Trimethylphenyl)methylamine: : Similar aromatic group but lacks the 3,3-dimethylbutan-2-yl group.
The uniqueness of (3,3-Dimethylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine lies in its combination of both groups, which may confer distinct chemical and biological properties compared to its similar counterparts.
特性
IUPAC Name |
3,3-dimethyl-N-[(2,4,6-trimethylphenyl)methyl]butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N/c1-11-8-12(2)15(13(3)9-11)10-17-14(4)16(5,6)7/h8-9,14,17H,10H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAJGMPKRCMORX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CNC(C)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




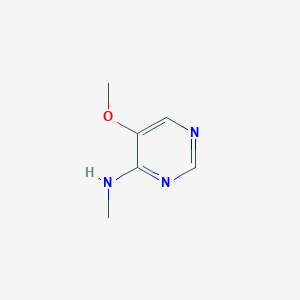
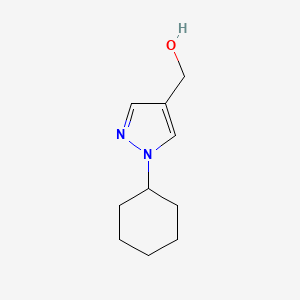
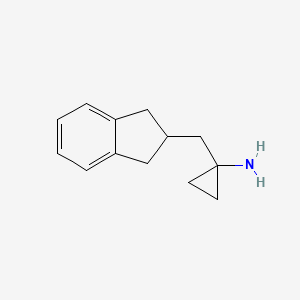
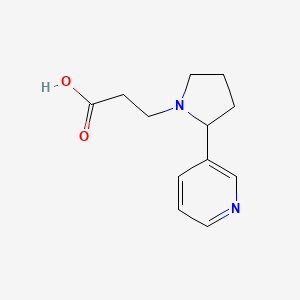
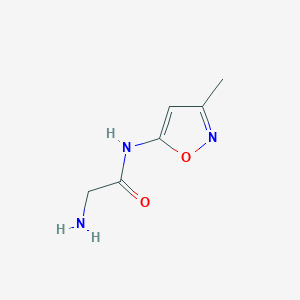
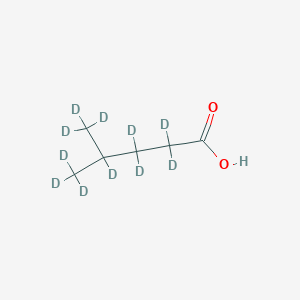

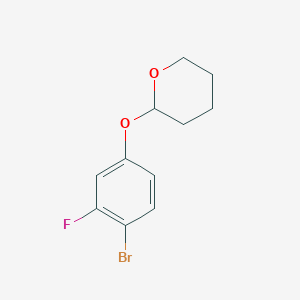
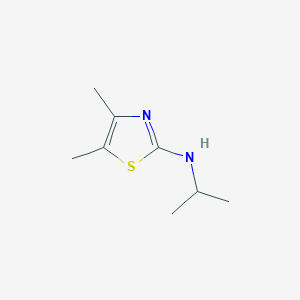
![Ethyl 2-[(3-chloropyrazin-2-yl)amino]acetate](/img/structure/B1488206.png)

